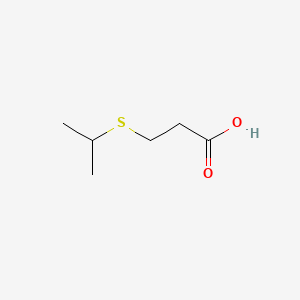

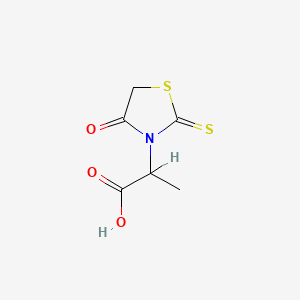

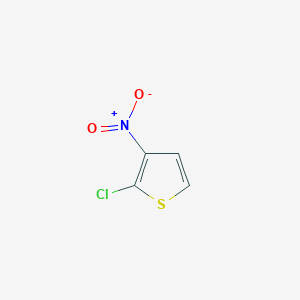

3,4-Diacetoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .

Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .

Wissenschaftliche Forschungsanwendungen

Use in Food Contact Materials

The substance “3,4-Diacetoxybenzonitrile” has been evaluated for its safety in the context of food contact materials . The European Food Safety Authority (EFSA) conducted a risk assessment of the monomer and concluded that there is no significant risk associated with its use in food contact materials . This implies that “3,4-Diacetoxybenzonitrile” could potentially be used in the manufacturing of food packaging materials, utensils, and other items that come into direct contact with food.

Use in Environmental Science and Pollution Research

“3,4-Diacetoxybenzonitrile” has also been utilized in the fabrication and characterization of magnetic nanoadsorbents . Specifically, it was functionalized onto Fe3O4/AC@SiO2 magnetic nanoparticles to enhance the adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) . This suggests that “3,4-Diacetoxybenzonitrile” could play a significant role in environmental science and pollution research, particularly in the development of effective adsorbents for VOC pollutants.

Wirkmechanismus

Target of Action

The primary targets of 3,4-Diacetoxybenzonitrile are currently unknown. The compound is structurally similar to 3,4-Dihydroxybenzoic Acid , but the acetoxy groups may alter its target affinity and specificity

Mode of Action

Benzonitriles often act as inhibitors or modulators of enzyme activity, but the exact mechanisms depend on the specific targets involved .

Biochemical Pathways

The biochemical pathways affected by 3,4-Diacetoxybenzonitrile are currently unknown. Related compounds such as 3,4-dihydroxybenzoic acid are involved in the metabolism of aromatic compounds

Pharmacokinetics

The pharmacokinetics of 3,4-Diacetoxybenzonitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it’s difficult to predict its bioavailability and pharmacokinetic profile. Related compounds such as methyl 3,4-dihydroxybenzoate have been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Eigenschaften

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diacetoxybenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)